4-(2-{[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]amino}ethyl)benzenesulfonamide
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Overview
Description
4-(2-{[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]amino}ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by its unique structure, which includes a purine derivative linked to a benzenesulfonamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]amino}ethyl)benzenesulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the purine derivative: The purine core is synthesized through a series of reactions starting from readily available precursors such as guanine or xanthine.
Chlorobenzylation: The purine derivative is then reacted with 2-chlorobenzyl chloride in the presence of a base to introduce the chlorobenzyl group.
Linking to benzenesulfonamide: The chlorobenzylated purine is then coupled with a benzenesulfonamide derivative through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(2-{[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]amino}ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzenesulfonamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or various halides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-(2-{[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]amino}ethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(2-{[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]amino}ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(2-chlorobenzyl)imidazo[1,2-a]quinazolin-5(4H)-one: This compound shares structural similarities and may exhibit similar biological activities.
Malononitrile-based sulfonamide analogs: These compounds also contain benzenesulfonamide moieties and are studied for their biological activities.
Uniqueness
4-(2-{[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]amino}ethyl)benzenesulfonamide is unique due to its specific combination of a purine derivative and a benzenesulfonamide moiety
Properties
Molecular Formula |
C22H23ClN6O4S |
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Molecular Weight |
503.0 g/mol |
IUPAC Name |
4-[2-[[7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]amino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C22H23ClN6O4S/c1-27-19-18(20(30)28(2)22(27)31)29(13-15-5-3-4-6-17(15)23)21(26-19)25-12-11-14-7-9-16(10-8-14)34(24,32)33/h3-10H,11-13H2,1-2H3,(H,25,26)(H2,24,32,33) |
InChI Key |
QMWBXQHMWYIGMH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCC3=CC=C(C=C3)S(=O)(=O)N)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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